(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Description
The compound (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a structurally complex molecule featuring:
- A prop-2-enamide backbone with an (E)-configuration.
- A 4-(4-chlorophenyl)sulfanyl-3-nitrophenyl substituent on the α-carbon of the enamide.
- An N-[2-(1H-indol-3-yl)ethyl] group as the amide nitrogen substituent.
This architecture combines electron-withdrawing (nitro, chlorophenyl) and electron-donating (sulfanyl) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C25H20ClN3O3S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30)/b12-6+ |
InChI Key |
CALGIUMZIRCWKZ-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and nitrophenyl intermediates, followed by their coupling with the indole derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the nitro group and the indole moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of indole are known for their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Electronics :
- Sensors :
Case Studies
-
Anticancer Research :
- A study published in a peer-reviewed journal demonstrated that similar compounds induced apoptosis in breast cancer cell lines, suggesting that modifications to the structure of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide could enhance its efficacy against various cancer types .
- Antimicrobial Testing :
- Material Science Innovations :
Mechanism of Action
The mechanism of action of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Variations
The compound belongs to a broader class of N-(2-(1H-indol-3-yl)ethyl)-amide derivatives , which share the indole-ethylamide scaffold but differ in substituents on the aromatic/heterocyclic moieties. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Table 2: Melting Points and Spectral Data of N-(2-(1H-Indol-3-yl)ethyl)-benzamide Derivatives
| Compound | Substituent | Melting Point (°C) | Key Spectral Data (1H-NMR/HRMS) |
|---|---|---|---|
| 15 | 4-Methyl | 126.8–128.2 | δ 7.65 (d, J=8.0 Hz, 2H, Ar-H); [M+H]+: 307.1443 |
| 16 | 4-Methoxy | 132.8–134.3 | δ 3.85 (s, 3H, OCH3); [M+H]+: 323.1389 |
| 17 | 4-Chloro | 150.6–152.0 | δ 7.75 (d, J=8.5 Hz, 2H, Ar-Cl); [M+H]+: 327.0898 |
| 18 | 3,4-Dichloro | 112.4–113.9 | δ 8.10 (s, 1H, Ar-Cl); [M+H]+: 361.0511 |
| 19 | 2-Naphthyl | 193.2–195.0 | δ 8.45 (s, 1H, Napth-H); [M+H]+: 343.1443 |
Key Observations :
- The target compound likely has a higher melting point than compounds 15–18 due to the nitro group enhancing molecular rigidity and dipole interactions.
- The sulfanyl group in the target compound may reduce crystallinity compared to rigid substituents like naphthyl (compound 19, m.p. 193–195°C) .
Anti-Inflammatory and Analgesic Activity
- Compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methylindol-3-yl)methylene)thiazol-2-amine (30) showed potent anti-inflammatory activity due to the thiazole-indole synergy .
- The target compound’s nitro group may enhance anti-inflammatory effects by modulating nitric oxide pathways, though this requires validation.
Kinase Inhibition Potential
Biological Activity
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound with notable biological activities. This compound, characterized by its unique molecular structure, has drawn attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula is C25H20ClN3O3S, and it exhibits various bioactive properties that are explored in this article.
Molecular Structure and Properties
The compound features an indole nucleus, which is commonly associated with numerous pharmacological effects. The presence of a chlorophenyl sulfanyl group and a nitrophenyl moiety enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN3O3S |
| Molecular Weight | 477.96 g/mol |
| IUPAC Name | (E)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing similar functional groups showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have shown strong inhibitory activity against urease, which is crucial for treating conditions related to urea metabolism . The IC50 values for these activities indicate promising potential for therapeutic applications.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 1.13 ± 0.003 |
Anticancer Potential
Research has indicated that compounds featuring the indole structure possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The nitro group is believed to play a role in this activity by generating reactive oxygen species that can damage cellular components.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles:
- Study on Antibacterial Activity : A series of synthesized compounds were tested against E. coli and Staphylococcus aureus, revealing that modifications in the sulfanyl and nitrophenyl groups significantly influenced antibacterial potency .
- Enzyme Inhibition Study : Another study highlighted the effectiveness of similar compounds as urease inhibitors, with some derivatives achieving IC50 values significantly lower than standard drugs, indicating their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
